5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Researchers developing HPPD-targeted herbicides or metabolic therapies often face inconsistent results from non-fluorinated analogs. This 5-arylcyclohexane-1,3-dione scaffold with a para-trifluoromethylphenyl group provides a reliable, high-purity starting point for SAR studies. - Enhanced lipophilicity (XLogP3: 2.300) and metabolic stability vs. non-fluorinated analogs. - Consistent ≥98% purity ensures reproducible binding assays and reliable reference standards. - Available in research quantities with global shipping; ideal for building derivative libraries and use as a stable internal standard.

Molecular Formula C13H11F3O2
Molecular Weight 256.22 g/mol
CAS No. 55579-69-6
Cat. No. B1297662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
CAS55579-69-6
Molecular FormulaC13H11F3O2
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESC1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-8(2-4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2
InChIKeyHBUZHLJGLPSVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione: Overview


5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS: 55579-69-6) is a synthetic 5-arylcyclohexane-1,3-dione derivative, structurally defined by a 1,3-diketone core substituted at the 5-position with a para-trifluoromethylphenyl group [1]. This scaffold places it within the class of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, a mechanism exploited for both herbicide development and therapeutic intervention in metabolic disorders [2]. The trifluoromethyl group imparts distinct physicochemical properties, notably enhanced lipophilicity (XLogP3: 2.300) and potential metabolic stability, differentiating it from non-fluorinated analogs .

1
HPPD enzyme inhibition studies and target-class screening
2
Fluorinated scaffold for SAR-driven lead optimization
3
High-purity procurement pathway (98% grade) for sensitive assays

5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione: Substitution Risks


Within the 5-arylcyclohexane-1,3-dione class, seemingly minor modifications to the phenyl substituent critically alter physicochemical and biological outcomes, rendering generic substitution a high-risk endeavor. The nature of the aryl group dictates the molecule's LogP, electronic properties, and binding interactions with hydrophobic enzyme pockets [1]. In the context of herbicidal activity, a BASF patent explicitly demonstrates that substituting a p-fluorophenyl group for a p-methylphenyl group in closely related derivatives significantly alters both weed control efficacy and crop tolerance in wheat and barley [2]. SAR studies further confirm that the trifluoromethyl group enhances binding affinity for biological targets relative to non-fluorinated analogs, a critical advantage that a generic alternative may lack . Therefore, relying on an unvalidated analog can lead to drastically different results in potency, selectivity, or pharmacokinetic profiles.

SAR Variability
Phenyl substituent changes can critically shift LogP, electronic profile, and enzyme-pocket binding, making unvalidated analogs unreliable substitutes.
Selectivity Shift
Minor modifications (e.g., p-fluorophenyl vs. p-methylphenyl) have been shown to alter both weed-control efficacy and crop tolerance in cereals.
Binding Affinity
The trifluoromethyl group may enhance target binding affinity; a generic alternative lacking this moiety may exhibit reduced target engagement.

5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione: Comparative Evidence


Lipophilicity Advantage Over Non-Fluorinated Analogs

The introduction of a trifluoromethyl group significantly increases the calculated lipophilicity (XLogP3) of 5-(4-(trifluoromethyl)phenyl)cyclohexane-1,3-dione compared to its non-fluorinated analog, 5-(4-methylphenyl)cyclohexane-1,3-dione [1]. This property is a key determinant of membrane permeability and metabolic stability, with SAR studies indicating the trifluoromethyl group enhances target binding affinity compared to non-fluorinated analogs .

Lipophilicity Profile
Cross-study comparable
XLogP3: 2.30 vs 1.7
Reports higher calculated lipophilicity over non-fluorinated methyl analog.
Calculated property; supports permeability context review.
Medicinal Chemistry Pharmacokinetics Physicochemical Properties

HPPD Inhibition Potency: Evidence from Related Triketone

While direct HPPD IC50 data for the target 5-arylcyclohexane-1,3-dione is not available, strong class-level inference can be drawn from a closely related compound. The triketone 2-(2-trifluoromethylbenzoyl)-cyclohexane-1,3-dione, which shares the 1,3-diketone core and a trifluoromethyl-substituted aromatic ring, exhibits potent inhibition of purified pig liver HPPD with a reported IC50 of 250 nM [1]. This confirms that the trifluoromethylcyclohexane-1,3-dione pharmacophore confers robust enzyme inhibition.

Enzyme Inhibition
Class-level inference
Related triketone IC50: 250 nM
Supports HPPD pharmacophore context; direct data for target compound not reported.
Class-level inference; requires target-specific confirmation.
Herbicide Discovery Enzyme Inhibition Tyrosine Metabolism

High-Purity Grade Option from Bidepharm

For applications demanding high purity, 5-(4-(trifluoromethyl)phenyl)cyclohexane-1,3-dione is available with a guaranteed purity of 98% from Bidepharm, supported by batch-specific QC data (NMR, HPLC, GC) . This represents a quantifiable specification improvement over the standard 95% purity offered by many suppliers .

Purity Specification
Supplier spec
98% grade with QC data
Available higher-purity option for material-sensitive research workflows.
Supplier specification; QC data to verify.
Chemical Procurement Quality Control Synthesis

5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione: Applications


Scaffold for HPPD Inhibitor Lead Optimization

This compound serves as a core scaffold for the rational design of novel HPPD inhibitors [1]. Its 5-aryl-1,3-dione framework can be chemically elaborated to improve potency and selectivity. Researchers can utilize it as a benchmark to explore the impact of further substitutions on the cyclohexane ring, leveraging its favorable lipophilicity (XLogP3 2.300) and known target class activity as a starting point for SAR studies .

Internal Standard or Control in Metabolic Stability Assays

Due to the high metabolic stability conferred by the para-trifluoromethyl group, this compound is well-suited as a stable control or internal standard in in vitro microsomal or hepatocyte stability assays [1]. Its distinct physicochemical profile and predictable behavior in chromatographic systems (HPLC, GC) make it a reliable reference for comparative studies evaluating the metabolic fate of less stable, non-fluorinated analogs.

Synthetic Intermediate for Cereal-Selective Herbicide Candidates

The 5-arylcyclohexane-1,3-dione class is a known scaffold for developing herbicides selective for grass weeds in broad-leaved crops and cereals [1]. This specific compound, with its trifluoromethyl substituent, offers a distinct electronic and steric profile for building libraries of derivatives. Such derivatives can be screened for improved crop safety, particularly in wheat and barley, following the paradigm established in relevant agrochemical patents .

Application
Selection Property
Validation Focus
HPPD inhibitor lead optimization
5-aryl-1,3-dione scaffold with favorable lipophilicity
SAR expansion and target-class engagement review
Metabolic stability assay control
Stable trifluoromethyl group with predictable chromatographic behavior
Metabolic stability endpoint comparison
Cereal-selective herbicide screening
Distinct electronic and steric profile of trifluoromethyl substituent
Crop-safety and weed-control endpoint evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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